N-(2-methylprop-2-enyl)aniline
Overview
Description
N-(2-methylprop-2-enyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a 2-methylallyl group attached to the nitrogen atom of an aniline molecule. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylprop-2-enyl)aniline can be achieved through the monoallylation of aniline. One efficient method involves the use of reusable zirconium dioxide supported tungsten oxide solid catalyst. This process enables the continuous selective flow synthesis of this compound with high selectivity and yield . The reaction typically involves the use of allyl alcohol as the allyl source, which forms water as the only byproduct through dehydrative monoallylation .
Industrial Production Methods
Industrial production methods for this compound often involve similar catalytic processes, utilizing robust and reusable catalysts to ensure high efficiency and sustainability. The use of homogeneous metal complex catalysts is common, although the use of soluble catalysts can sometimes lead to product contamination .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylprop-2-enyl)aniline undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of amines or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of different derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as nitroso, nitro, and substituted anilines. These products have significant applications in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
N-(2-methylprop-2-enyl)aniline has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylprop-2-enyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylprop-2-enyl)aniline include other N-allyl anilines, such as N-allyl aniline and N-methylallyl aniline . These compounds share similar structural features and chemical properties.
Uniqueness
This compound is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
N-(2-methylprop-2-enyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBGGIHYIHYKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945453 | |
Record name | N-(2-Methylprop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22774-81-8 | |
Record name | NSC75868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Methylprop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHALLYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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